CMP-Sialic Acid Synthetase Species-Specific Substrate Preference: KDN vs. Neu5Ac
In recombinant rainbow trout CMP-sialic acid synthetase, KDN demonstrates a 1.6-fold higher catalytic efficiency (Vmax/Km) compared to Neu5Ac, indicating that KDN is the preferred substrate in this teleost enzyme system. Conversely, the recombinant murine enzyme exhibits a 15-fold lower catalytic efficiency toward KDN relative to Neu5Ac [1].
| Evidence Dimension | Catalytic efficiency (Vmax/Km) |
|---|---|
| Target Compound Data | Trout enzyme: Vmax/Km = 1.1 min⁻¹; Mouse enzyme: Vmax/Km = 0.23 min⁻¹ |
| Comparator Or Baseline | Neu5Ac with trout enzyme: Vmax/Km = 0.68 min⁻¹; with mouse enzyme: Vmax/Km = 3.5 min⁻¹ |
| Quantified Difference | Trout: 1.6-fold higher for KDN (1.1 vs. 0.68 min⁻¹); Mouse: 15-fold lower for KDN (0.23 vs. 3.5 min⁻¹) |
| Conditions | Purified recombinant CMP-sialic acid synthetases; Km and Vmax measured via standard enzyme activity assay; values represent averages from three independent experiments |
Why This Matters
This species-dependent enzymatic divergence means that KDN cannot be replaced by Neu5Ac in CMP-KDN synthesis workflows using teleost-derived enzymes, directly impacting procurement decisions for glycoconjugate synthesis platforms.
- [1] Nakata D, Münster AK, Gerardy-Schahn R, et al. Molecular cloning of a unique CMP–sialic acid synthetase that effectively utilizes both deaminoneuraminic acid (KDN) and N-acetylneuraminic acid (Neu5Ac) as substrates. Glycobiology. 2001;11(8):685-692. View Source
